12-(Benzenesulfonyl)-4-bromo-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Overview
Description
12-(Benzenesulfonyl)-4-bromo-9,10-dimethyl-8-oxa-10-azatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound featuring a diverse range of functional groups, including a benzenesulfonyl group, a bromine atom, and an oxazatricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Benzenesulfonyl)-4-bromo-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Starting Materials: : The synthesis begins with commercially available starting materials such as benzenesulfonyl chloride, bromine, and various organic precursors.
Formation of the Tricyclic Core: : A key step involves the construction of the oxazatricyclic core through cyclization reactions. This may include cycloaddition or intramolecular cyclization techniques.
Substitution Reactions: : Bromine and other substituents are introduced through electrophilic substitution reactions, which are typically carried out under controlled conditions to ensure selectivity.
Final Functionalization: : The benzenesulfonyl group is often introduced in the final steps through sulfonation reactions, using reagents like sulfur trioxide or benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound requires optimization for scalability, cost-effectiveness, and safety. Key factors include:
Batch vs. Continuous Processes: : Depending on the scale, batch or continuous production methods can be employed.
Purification: : Advanced purification techniques such as recrystallization, chromatography, or distillation are used to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
12-(Benzenesulfonyl)-4-bromo-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: : Reduction reactions may target the benzenesulfonyl group or other functional groups, producing corresponding reduced products.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, introducing new substituents onto the core structure.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective for reduction processes.
Substitution: : Conditions vary based on the specific substituent being introduced, with reagents like alkyl halides, acids, or bases playing critical roles.
Major Products Formed
Oxidized Derivatives: : Sulfonic acids, ketones, and aldehydes.
Reduced Derivatives: : Alcohols, amines, and alkanes.
Substituted Derivatives: : Various substituted aromatic and heterocyclic compounds.
Scientific Research Applications
12-(Benzenesulfonyl)-4-bromo-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has a broad range of applications in scientific research, including:
Chemistry
Catalysis: : Its unique structure makes it a potential catalyst or catalyst precursor in organic reactions.
Material Science: : Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Drug Development: : Studied for its potential as a pharmacophore in the design of new drugs.
Biochemical Probes: : Utilized as a probe in biochemical assays to study enzyme functions and interactions.
Medicine
Therapeutic Agents: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Chemical Manufacturing: : Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 12-(Benzenesulfonyl)-4-bromo-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one exerts its effects involves interaction with specific molecular targets:
Molecular Targets and Pathways
Enzymes: : Inhibition or activation of key enzymes involved in metabolic pathways.
Receptors: : Binding to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 12-(Benzenesulfonyl)-4-bromo-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one exhibits unique properties due to its specific functional groups.
Similar Compounds
Sulfonyl Compounds: : Such as sulfonamides and sulfonates, known for their medicinal properties.
Bromo Compounds: : Bromo-substituted aromatic compounds, commonly used in organic synthesis.
Oxazatricyclic Compounds: : Heterocyclic compounds with similar ring structures, studied for their biological activities.
Properties
IUPAC Name |
12-(benzenesulfonyl)-4-bromo-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4S/c1-19-11-15(14-10-12(20)8-9-16(14)25-19)17(18(22)21(19)2)26(23,24)13-6-4-3-5-7-13/h3-10,15,17H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJOWSUXAKCZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=CC=C3)C4=C(O2)C=CC(=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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